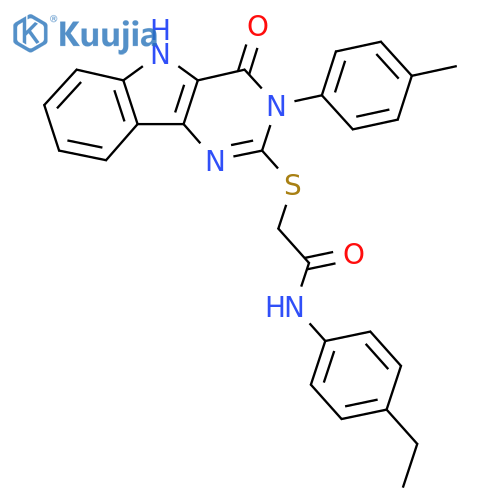

Cas no 536704-82-2 (N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide

- F0580-0235

- Oprea1_708317

- AKOS002054650

- N-(4-ethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

- NCGC00135417-01

- 536704-82-2

- G856-0901

- CHEMBL1609972

- HMS1901P01

- N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

-

- インチ: 1S/C27H24N4O2S/c1-3-18-10-12-19(13-11-18)28-23(32)16-34-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)20-14-8-17(2)9-15-20/h4-15,29H,3,16H2,1-2H3,(H,28,32)

- InChIKey: PYTDUKFBGBZDJB-UHFFFAOYSA-N

- ほほえんだ: S(CC(NC1C=CC(=CC=1)CC)=O)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC(C)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 468.16199719g/mol

- どういたいしつりょう: 468.16199719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 34

- 回転可能化学結合数: 6

- 複雑さ: 773

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 103Ų

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0580-0235-20μmol |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-20mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-2μmol |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-1mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-50mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-10μmol |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-75mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-3mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-10mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0580-0235-25mg |

N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide |

536704-82-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide (CAS No. 536704-82-2)

N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 536704-82-2, represents a fusion of multiple pharmacophoric units, making it a promising candidate for further exploration in drug discovery and development.

The molecular structure of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide incorporates a pyrimido[5,4-b]indole core, which is a well-documented scaffold in medicinal chemistry. This core structure is known for its ability to interact with various biological targets, including enzymes and receptors, thereby exhibiting potential therapeutic effects. The presence of sulfanyl and acetamide functional groups further enhances its chemical diversity and reactivity, making it an intriguing subject for synthetic modifications.

In recent years, there has been a growing interest in the development of heterocyclic compounds that exhibit dual or multiple mechanisms of action. The compound N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide aligns with this trend, as its multifaceted structure suggests the possibility of interacting with multiple biological pathways simultaneously. This characteristic is particularly valuable in the context of addressing complex diseases that require multifaceted therapeutic approaches.

The synthesis of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The precise arrangement of the substituents around the pyrimido[5,4-b]indole core is critical for achieving the desired biological activity. Advanced synthetic techniques have been employed to optimize the yield and purity of this compound, ensuring that it meets the stringent requirements for pharmaceutical applications.

The pharmacological profile of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide has been preliminarily investigated in several in vitro and in vivo studies. These studies have revealed promising activities against various targets relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Additionally, its interaction with specific receptors has been explored as a potential therapeutic strategy for neurological disorders.

The integration of computational methods into the study of N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamide has provided valuable insights into its molecular interactions and binding affinities. Molecular docking simulations have been particularly useful in identifying key binding pockets on biological targets and predicting the compound's mode of action. These computational approaches have complemented experimental studies by providing a rational basis for designing novel derivatives with enhanced pharmacological properties.

The development of novel pharmaceutical agents often involves a multidisciplinary approach that combines expertise from organic chemistry، pharmacology، biochemistry,and computational science. N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxyo--3HH,44,55--pyrimido55,44--bindol22--y1sulfanyl}acetamide exemplifies this collaborative effort, as it represents a convergence of synthetic chemistry and pharmacological research aimed at discovering new therapeutic interventions.

In conclusion,N-(

536704-82-2 (N-(4-ethylphenyl)-2-{3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide) 関連製品

- 2171620-17-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidocyclopropyl}acetic acid)

- 72816-88-7(6-Amino-1-benzyl-5-methylaminouracil)

- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)

- 502612-46-6(5,6,7,8-tetrahydro-5-Quinoxalinamine)

- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)

- 1189891-05-1(1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers))

- 2172078-57-6(2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)

- 2167478-13-7(8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)

- 1947319-92-7(3-fluoro-4-(trifluoromethyl)benzene-1-thiol)